molecular formula C21H24N4O5 B11022731 Furan-2-yl(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

Furan-2-yl(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

Cat. No.: B11022731
M. Wt: 412.4 g/mol
InChI Key: HFACFQPVKGAWGP-UHFFFAOYSA-N
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Description

2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl piperazine. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Nitrophenyl Piperazine:

    Coupling Reaction: The final step involves coupling the furan ring with the nitrophenyl piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furyl(4-{[4-(2-nitrophenyl)piperazino]carbonyl}piperidino)methanone
  • 2-Furyl(4-{[4-(3-nitrophenyl)piperazino]carbonyl}piperidino)methanone

Uniqueness

2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

[1-(furan-2-carbonyl)piperidin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N4O5/c26-20(16-7-9-23(10-8-16)21(27)19-2-1-15-30-19)24-13-11-22(12-14-24)17-3-5-18(6-4-17)25(28)29/h1-6,15-16H,7-14H2

InChI Key

HFACFQPVKGAWGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4

Origin of Product

United States

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